molecular formula C9H11NO3 B1288913 5-(Propan-2-yloxy)pyridine-2-carboxylic acid CAS No. 832714-60-0

5-(Propan-2-yloxy)pyridine-2-carboxylic acid

Cat. No.: B1288913
CAS No.: 832714-60-0
M. Wt: 181.19 g/mol
InChI Key: UMQXTTPXTATBGI-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Influence of Metals on Biological Ligands

This study delves into how selected metals affect the electronic system of molecules like 3-pyridine carboxylic acids, which are structurally related to 5-(Propan-2-yloxy)pyridine-2-carboxylic acid. The influence was assessed using various techniques, including FT-IR, Raman, and NMR spectroscopy. The research highlights the correlation between metals' periodic table positions and their impact on the ligands' electronic systems. This understanding is crucial for comprehending the interactions between such compounds and their biological targets, potentially predicting certain molecular properties like reactivity and complex compound stability (Lewandowski, Kalinowska, & Lewandowska, 2005).

Biotechnological Routes Based on Lactic Acid

Though not directly linked to this compound, this paper discusses the use of lactic acid in synthesizing biodegradable polymers and as a precursor for green chemistry. It highlights various chemicals derivable from lactic acid through chemical and biotechnological routes, offering insights into the potential of carboxylic acid derivatives in sustainable chemical production (Gao, Ma, & Xu, 2011).

Levulinic Acid in Drug Synthesis

This review discusses the role of levulinic acid (LEV), a biomass-derived key building block chemical, in drug synthesis. LEV's derivatives are used to synthesize various chemicals, highlighting the versatility and potential of carboxylic acid derivatives in pharmaceutical applications. It emphasizes LEV's cost-effective and cleaner reaction processes in drug synthesis (Zhang et al., 2021).

HMF from Plant Biomass

Although not directly related to this compound, this paper discusses 5-Hydroxymethylfurfural (HMF), another derivative from plant biomass. It reviews advances in HMF synthesis and its prospects in the chemical industry as a renewable feedstock. The paper details various derivatives of HMF and their applications, hinting at the potential of similar biomass-derived compounds in a wide array of applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

This review focuses on the pyranopyrimidine core, a precursor in medicinal and pharmaceutical industries, and its synthesis using hybrid catalysts. While not directly related to this compound, it provides insights into the significance of catalysts in the synthesis of complex organic compounds, potentially relevant to the synthesis or applications of this compound derivatives (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

5-propan-2-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQXTTPXTATBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619654
Record name 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832714-60-0
Record name 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 5-hydroxypyridine-2-carboxylate (0.6 g, 3.92 mmol) in DMF (3.6 mL) was added potassium carbonate (2.2 g, 15.7 mmol) followed by 2-bromopropane (736 μL, 7.8 mmol) The reaction mixture was heated at 60° C. for 1.5 hours. The reaction mixture was cooled and filtered using EtOAc and the solvent was evaporated under reduced pressure. The residue was dissolved in EtOAc and washed with water (3×10 mL) and brine solution (10 mL). The organics were separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography using 0-50% EtOAc: hexanes as eluent to give methyl 5-isopropoxypyridine-2-carboxylate (555 mg, 73%) as a colorless oil. ESI-MS m/z calc. 195.1. Found 196.3 (M+1)+; Retention time: 1.09 minutes (3 min run). Lithium hydroxide (5.7 mL of 2 M, 11.37 mmol) was added to a solution of methyl 5-isopropoxypyridine-2-carboxylate (555 mg, 2.84 mmol) in dioxane (4 mL) and stirred at 55° C. for 2 hours. The reaction mixture was diluted with ethyl acetate and washed with water and layers were separated. The aqueous layer was acidified with 1N HCl solution and extracted with ethyl acetate. The organics were separated and dried over sodium sulfate, filtered and concentrated in vacuo to give 5-isopropoxypyridine-2-carboxylic acid (150 mg, 29%). ESI-MS m/z calc. 182.1. Found 182.3 (M+1)+; Retention time: 0.33 minutes (3 min run).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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